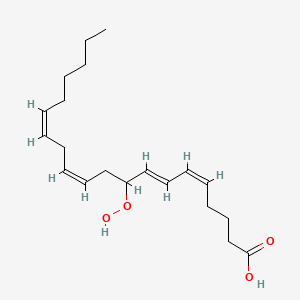
9-HpETE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-HPETE is a HPETE in which the hydroxy group is located at position 9 with the four double bonds at positions 5, 7, 11 and 14 (the 5Z,7E,11Z,14Z geoisomer). It is a conjugate acid of a this compound(1-).
常见问题
Basic Research Questions
Q. What are the most reliable analytical techniques for quantifying 9-HpETE in biological samples, and how do their sensitivities compare?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for quantification due to its specificity and low detection limits (1–10 pg/mL). Gas chromatography (GC)-MS is less common due to derivatization requirements but offers complementary validation. Ensure internal standards (e.g., deuterated this compound) are included to correct for matrix effects. Validate protocols using spike-recovery experiments in relevant biological matrices (e.g., plasma, tissue homogenates) .
Q. How can researchers optimize extraction protocols to minimize this compound degradation during sample preparation?
- Methodological Answer : Degradation can be mitigated by:
- Adding antioxidants (e.g., butylated hydroxytoluene) to extraction buffers.
- Conducting extractions under inert gas (e.g., nitrogen) to limit oxidation.
- Maintaining samples at -80°C and avoiding freeze-thaw cycles.
- Validate stability via time-course experiments comparing fresh vs. stored samples .
Q. What in vitro and in vivo models are best suited for studying this compound's role in inflammatory pathways?
- Methodological Answer :
- In vitro : Use lipopolysaccharide (LPS)-stimulated macrophages or neutrophil cell lines to assess pro-inflammatory mediators (e.g., COX-2, TNF-α) via ELISA or qPCR.
- In vivo : Murine models of acute inflammation (e.g., carrageenan-induced paw edema) allow dose-response studies. Include knockout models (e.g., 5-LOX-deficient mice) to isolate this compound-specific effects. Ensure ethical approval and sample-size calculations to meet statistical power requirements .
Advanced Research Questions
Q. How can contradictory findings about this compound's pro- vs. anti-inflammatory roles be systematically resolved?
- Methodological Answer : Conduct a meta-analysis of existing studies, stratifying results by:
- Experimental conditions (e.g., cell type, oxygen tension).
- Concentration ranges (low vs. high this compound levels).
- Downstream targets (e.g., PPARγ activation vs. NF-κB inhibition).
Use sensitivity analysis to identify confounding variables and design follow-up experiments under controlled parameters .
Q. What strategies improve reproducibility in studies investigating this compound's metabolic pathways?
- Methodological Answer :
- Pre-register study protocols (e.g., on Open Science Framework) detailing hypotheses, methods, and analysis plans.
- Share raw data and code for LC-MS/MS processing via repositories like Zenodo.
- Use standardized reference materials (e.g., NIST-certified lipids) for instrument calibration.
- Collaborate with independent labs for cross-validation .
Q. How can computational modeling predict this compound's interactions with novel enzymatic targets?
- Methodological Answer :
- Apply molecular docking simulations (e.g., AutoDock Vina) to screen this compound against structural databases of enzymes (e.g., CYP450 isoforms).
- Validate predictions with surface plasmon resonance (SPR) to measure binding affinities.
- Integrate kinetic parameters (e.g., Km, Vmax) into systems biology models (e.g., COPASI) to predict metabolic flux .
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
- Methodological Answer :
- Use mixed-effects models to account for variability between cell batches or donors.
- Apply nonlinear regression (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values.
- For single-cell data, employ clustering algorithms (e.g., t-SNE) to identify subpopulations with divergent responses .
Q. Methodological Design & Validation
Q. How should researchers design experiments to distinguish this compound's direct effects from its metabolites?
- Methodological Answer :
- Use stable isotope-labeled this compound to track metabolic fate via LC-MS/MS.
- Inhibit key enzymes (e.g., epoxide hydrolases) with selective antagonists (e.g., AUDA).
- Compare outcomes in wild-type vs. enzyme-deficient models .
Q. What controls are essential when measuring this compound's oxidative stress responses in primary cell cultures?
- Methodological Answer :
- Include negative controls (untreated cells) and positive controls (e.g., H₂O₂-treated cells).
- Monitor reactive oxygen species (ROS) concurrently using fluorescent probes (e.g., DCFH-DA).
- Validate specificity with scavengers (e.g., NAC) or knockdown of redox-sensitive pathways .
Q. How can researchers address the gap in understanding this compound's role in non-inflammatory pathways, such as angiogenesis?
- Methodological Answer :
- Perform transcriptomic profiling (RNA-seq) on endothelial cells treated with this compound to identify upregulated genes (e.g., VEGF, angiopoietins).
- Validate findings with siRNA-mediated gene silencing and tube-formation assays.
- Compare results with structurally analogous eicosanoids (e.g., 15-HETE) to infer specificity .
属性
分子式 |
C20H32O4 |
|---|---|
分子量 |
336.5 g/mol |
IUPAC 名称 |
(5Z,7E,11Z,14Z)-9-hydroperoxyicosa-5,7,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-10-13-16-19(24-23)17-14-11-9-12-15-18-20(21)22/h6-7,9-11,13-14,17,19,23H,2-5,8,12,15-16,18H2,1H3,(H,21,22)/b7-6-,11-9-,13-10-,17-14+ |
InChI 键 |
LIYCOTUUWOESJK-OIZRIKEUSA-N |
SMILES |
CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)OO |
手性 SMILES |
CCCCC/C=C\C/C=C\CC(/C=C/C=C\CCCC(=O)O)OO |
规范 SMILES |
CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)OO |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















